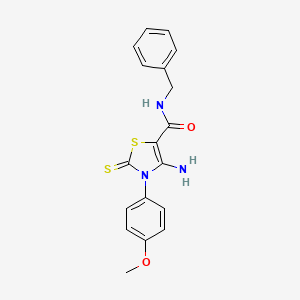![molecular formula C12H12N4OS B11486039 11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11486039.png)
11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes benzothiophene, triazole, and pyrimidine moieties, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrogen atoms in the triazole or pyrimidine rings, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.
Scientific Research Applications
11-Methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The pathways involved can include signal transduction cascades, leading to various biological effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Triazolopyrimidine derivatives: Compounds with similar triazole and pyrimidine rings but varying side chains.
Uniqueness: The uniqueness of 11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one lies in its fused ring system, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H12N4OS |
|---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
15-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
InChI |
InChI=1S/C12H12N4OS/c1-6-3-2-4-7-8(6)9-10-13-5-14-16(10)12(17)15-11(9)18-7/h5-6H,2-4H2,1H3,(H,15,17) |
InChI Key |
GDGFZOIBFZUROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)NC(=O)N4C3=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11485956.png)
![3'-(3-Chloro-4-fluorophenyl)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485959.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B11485962.png)
![N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide](/img/structure/B11485963.png)
![N-(2-{[(4-tert-butylphenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485976.png)
![5-(4-chlorophenyl)-6-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11485978.png)

![4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanenitrile](/img/structure/B11485982.png)
![3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid](/img/structure/B11485998.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B11486005.png)

![Propanoic acid, 3,3,3-trifluoro-2-[(5-methyl-2-pyridinyl)amino]-2-[(1-oxobutyl)amino]-, ethyl ester](/img/structure/B11486018.png)

![N'-[(E)-[5-(4-Fluorophenyl)furan-2-YL]methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-YL)thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11486029.png)
